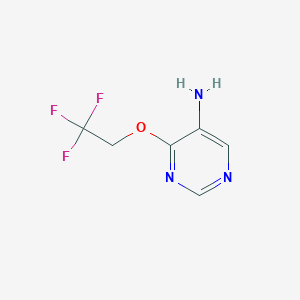

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine

Description

Properties

Molecular Formula |

C6H6F3N3O |

|---|---|

Molecular Weight |

193.13 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine |

InChI |

InChI=1S/C6H6F3N3O/c7-6(8,9)2-13-5-4(10)1-11-3-12-5/h1,3H,2,10H2 |

InChI Key |

APKKPCCUYSUMHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)OCC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine typically involves the following steps :

Starting Materials: The synthesis begins with 2,4-dichloro-5-nitropyrimidine.

Reaction with Sodium Hydroxide and 2,2,2-Trifluoroethanol: The starting material is reacted with sodium hydroxide and 2,2,2-trifluoroethanol in tetrahydrofuran (THF) at room temperature for 12 hours.

Catalytic Hydrogenation: The resulting product is subjected to catalytic hydrogenation using 10% palladium on carbon under hydrogen atmosphere at 22°C for 6 hours.

Chemical Reactions Analysis

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine undergoes various chemical reactions, including :

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

Oxidation and Reduction:

Formation of Derivatives: The compound can be used to synthesize various derivatives by reacting with different reagents, such as pyrimidine-2-thiol, leading to the formation of substituted pyrimidines.

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine has several scientific research applications, including :

Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

Biological Studies: It is used in various biological studies to understand its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to inhibit certain enzymes and modulate biological pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The trifluoroethoxy group in 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine significantly increases logP compared to methoxy (e.g., 5-(4-Methoxyphenyl)pyrimidin-2-amine) or ethoxy analogs. Difluoroethoxy (CF₂HCO-) in pyridine derivatives (e.g., ) reduces lipophilicity slightly due to fewer fluorine atoms.

- Hydrogen Bonding : The 5-NH₂ group in the target compound enables stronger hydrogen-bond interactions than chloro or carboxylic acid substituents in analogs .

- Thermal Stability : Pyrimidine derivatives with trifluoromethyl/trifluoroethoxy groups typically exhibit higher melting points (e.g., 98–99°C for a related N-methyl-thiazol-2-amine pyrimidine ) due to rigid fluorine-induced packing.

Crystallographic and Interaction Studies

- Intermolecular Interactions : The target compound’s analogs (e.g., ) form dimeric structures via N–H⋯N and π-π stacking (centroid distances ~3.6–3.7 Å), stabilizing the crystal lattice.

- Conformational Flexibility : Dihedral angles between pyrimidine and aryl groups vary widely (2.7–77.5°), influencing binding to biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential functionalization of pyrimidine. Key steps include:

Nitration/Amine Introduction : Introduce the amine group at the 5-position using catalytic hydrogenation or ammonia treatment under controlled temperature (e.g., 90°C, 5 hours, aqueous ammonia) .

Trifluoroethoxy Substitution : React pyrimidin-5-amine with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., NaH) under inert atmosphere .

- Critical Parameters : Temperature control (60–90°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 amine:alkylating agent) significantly impact purity and yield.

Q. How is the molecular structure of 4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine characterized?

- Analytical Techniques :

- NMR Spectroscopy : H and F NMR confirm substituent positions (e.g., trifluoroethoxy at C4, amine at C5) .

- HPLC/MS : Validates molecular weight (CHFNO, MW: 208.14) and purity (>95%) .

- X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonding between the amine and trifluoroethoxy groups .

Q. What are the basic applications of this compound in medicinal chemistry?

- Target Identification : The trifluoroethoxy group enhances metabolic stability, while the pyrimidine core allows π-π stacking with biological targets (e.g., kinases, GPCRs) .

- Lead Optimization : Used as a scaffold for developing inhibitors of enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine for scale-up?

- Process Optimization :

- Flow Chemistry : Reduces side reactions (e.g., over-alkylation) by precise control of residence time and temperature .

- Catalytic Systems : Palladium-catalyzed cross-coupling for regioselective trifluoroethoxy introduction (e.g., Pd(OAc)/Xantphos) .

Q. What strategies mitigate challenges posed by the trifluoroethoxy group in biological assays?

- Solubility Enhancement : Co-solvents (e.g., DMSO/PEG mixtures) or formulation as hydrochloride salts improve aqueous solubility .

- Metabolic Stability : Replace trifluoroethoxy with deuterated analogs (e.g., CF vs. CFD) to reduce CYP450-mediated oxidation .

Q. How should researchers address contradictory data on this compound’s biological activity?

- Case Study : Discrepancies in IC values for kinase inhibition may arise from:

- Assay Conditions : ATP concentration (1 mM vs. 10 μM) alters competitive binding kinetics .

- Isomerism : Rotameric states of the trifluoroethoxy group affect target engagement (validated via F NMR) .

- Resolution : Standardize assays using recombinant enzymes and include orthogonal binding assays (SPR, ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.